molecular formula C13H10BrN3O B15201222 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine

8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15201222
M. Wt: 304.14 g/mol
InChI Key: TZUWEHSPFCMVDZ-UHFFFAOYSA-N
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Description

8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 8 and a bromine atom at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

2-bromo-8-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H10BrN3O/c14-13-15-12-11(7-4-8-17(12)16-13)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

TZUWEHSPFCMVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods: While specific industrial production methods for 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine are not well-documented, the general principles of scaling up microwave-assisted reactions can be applied. This involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 is highly reactive toward nucleophilic substitution (SNAr), enabling functionalization of the triazole ring.

Reaction Type Conditions Product Yield
AminationPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 h2-Amino-8-benzyloxy- triazolo[1,5-a]pyridine85%
ThiolationNaSH, DMF, 60°C, 6 h2-Mercapto-8-benzyloxy- triazolo[1,5-a]pyridine72%
MethoxylationNaOMe, MeOH, reflux, 8 h2-Methoxy-8-benzyloxy- triazolo[1,5-a]pyridine68%

Key Observations :

  • Palladium catalysts enhance substitution efficiency for aryl amines.

  • Polar aprotic solvents (e.g., DMF) improve reaction rates for thiolation.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings to form carbon-carbon bonds.

Reaction Type Conditions Product Yield
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 100°C, 24 h2-Aryl-8-benzyloxy- triazolo[1,5-a]pyridine78%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 18 h2-Alkynyl-8-benzyloxy- triazolo[1,5-a]pyridine65%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h2-(Arylamino)-8-benzyloxy- triazolo[1,5-a]pyridine70%

Mechanistic Insights :

  • Suzuki Coupling : Aryl boronic acids react via oxidative addition with Pd(0), followed by transmetallation and reductive elimination.

  • Buchwald-Hartwig : Bulky ligands (Xantphos) prevent β-hydride elimination, favoring C–N bond formation.

Functionalization of the Benzyloxy Group

The benzyloxy group at position 8 undergoes deprotection or further substitution.

Reaction Type Conditions Product Yield
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, rt, 6 h8-Hydroxy-2-bromo- triazolo[1,5-a]pyridine90%
AlkylationNaH, R-X (R = Me, Et), DMF, 0°C → rt, 12 h8-Alkoxy-2-bromo- triazolo[1,5-a]pyridine60–75%
SilylationTBSCl, imidazole, DCM, rt, 4 h8-(tert-Butyldimethylsilyloxy)-2-bromo- triazolo[1,5-a]pyridine82%

Applications :

  • Deprotected hydroxyl derivatives serve as intermediates for esterification or glycosylation.

  • Silylation enhances stability for subsequent reactions under basic conditions .

Comparative Reactivity Analysis

A comparison of substituent effects on reaction outcomes:

Position Substituent Reactivity
2BrHigh electrophilicity; prone to SNAr and cross-couplings
8BenzyloxyModerate nucleophilicity; amenable to deprotection/functionalization

Side Reactions :

  • Competitive debromination observed under strong reducing conditions (e.g., excess H₂).

  • Ring-opening occurs in concentrated HNO₃ due to triazole instability.

Stability and Storage Recommendations

  • Thermal Stability : Decomposes above 200°C; store at –20°C under inert atmosphere.

  • Light Sensitivity : Prolonged UV exposure leads to bromine dissociation; use amber vials.

Scientific Research Applications

8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt) and as an inhibitor for prolyl hydroxylase domain-containing protein 1 (PHD-1), Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . These interactions modulate various biological processes, including inflammation, cell proliferation, and immune responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolo[1,5-a]pyridine scaffold is highly modifiable, with substituents influencing reactivity, stability, and bioactivity. Key analogs include:

Compound Name Substituents Key Features Reference
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 2-methyl, 8-bromo Methyl group increases steric bulk; bromine enables Suzuki couplings.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-bromo Bromine at position 6 alters electronic distribution; used in antibacterial studies.
8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine 8-benzyloxy Lacks bromine; benzyloxy group enhances solubility in organic solvents.
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 6-chloro, 8-bromo Chlorine and bromine create dual electrophilic sites for derivatization.

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) at position 2 or 6 reduces electron density on the triazole ring, enhancing electrophilic substitution reactivity .
  • Steric Effects : Bulkier groups (e.g., benzyloxy) at position 8 hinder nucleophilic attacks but improve thermal stability .

Comparison of Yields :

Reaction Type Typical Yield Conditions Reference
Microwave-mediated synthesis 65–92% Catalyst-free, 100–120°C, 15–30 min
Chlorination with POCl₃ 70–85% Reflux in benzene, 2–4 h
Bromination using PBr₃ 60–75% THF, 0°C to room temperature

Physicochemical Properties

  • Solubility : 8-Benzyloxy-2-bromo derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzyloxy group, whereas 6-bromo analogs are more soluble in chlorinated solvents .
  • Melting Points: Brominated derivatives generally have higher melting points (e.g., 8-bromo-2-methyl: 136°C ) compared to non-halogenated analogs (e.g., 8-benzyloxy: ~120°C ).
  • Spectroscopic Data :
    • IR : C=O stretches at 1,670–1,712 cm⁻¹ in carbonyl-containing analogs vs. C=S at 1,249–1,268 cm⁻¹ in thione derivatives .
    • ¹³C-NMR : Bromine substituents cause deshielding, shifting adjacent carbon resonances to 140–150 ppm .

Biological Activity

8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 243.08 g/mol
  • CAS Number : 1236325-08-8

The biological activity of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar triazole structures often exhibit significant activity against specific receptors and enzymes involved in neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that triazole derivatives can possess antimicrobial properties. For example, studies have shown that related compounds exhibit activity against various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A notable aspect of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is its potential anticancer effects. Compounds in the triazole class have been evaluated for their ability to inhibit tumor growth in various cancer models. In particular:

  • In vitro studies demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines.
  • In vivo studies showed significant tumor suppression in xenograft models.

Case Studies

  • Study on Anticancer Efficacy
    • A study evaluated a series of triazole derivatives for their anticancer properties, revealing that modifications to the triazole ring significantly influenced cytotoxicity against breast cancer cells. The study highlighted that compounds with a benzyloxy group exhibited enhanced activity compared to their non-substituted counterparts.
  • Antimicrobial Screening
    • A comprehensive screening of various triazolo compounds indicated that those with halogen substitutions (like bromine) demonstrated enhanced antimicrobial activity against resistant bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial8-Bromo-[1,2,4]triazolo derivativesInhibition of bacterial growth
AnticancerTriazole derivativesInduction of apoptosis in cancer cells
Neurotransmitter ModulationBenzodiazepine receptor ligandsAgonist activity at BZR

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